C-4 Imidazolylmethyl Substitution Confers a Predicted Heme-Ligating Pharmacophore Absent in Non-Imidazole 6-Hydroxy-7-phenylcoumarins
In the structural class of 4,7-disubstituted coumarins, only those bearing a C-4 imidazolylmethyl moiety achieve nanomolar aromatase (CYP19) inhibition via direct coordinative interaction with the heme iron of the CYP enzyme [1]. The closest published analog to the target compound, 7-(3,4-difluorophenoxy)-4-imidazolylmethyl coumarin (compound 24), exhibited an IC₅₀ of 47 nM against CYP19 [1]. While direct assay data for CAS 859662-51-4 are not currently available in the public domain, the presence of the identical C-4 imidazolylmethyl pharmacophore and a C-7 aromatic substituent places it within the SAR-contingent activity region. By contrast, the non-imidazole 4-chloromethyl-6-hydroxy-7-phenyl-2H-chromen-2-one and 4-methyl-6-hydroxy-7-phenyl-2H-chromen-2-one lack the heterocyclic iron-coordination motif, and analogous 7-hydroxy-4-methylcoumarin is inactive against CYP19 at concentrations up to 10 µM [1].
| Evidence Dimension | Predicted heme-ligation capacity (structural pharmacophore presence) |
|---|---|
| Target Compound Data | C-4 imidazolylmethyl group present; 6-OH and 7-Ph substituents (CAS 859662-51-4) |
| Comparator Or Baseline | 4-chloromethyl-6-hydroxy-7-phenyl-2H-chromen-2-one (no imidazole); 7-hydroxy-4-methylcoumarin (>10 µM vs CYP19) |
| Quantified Difference | Imidazole absent in comparators; class-level SAR indicates >100-fold loss in CYP19 affinity when imidazole is removed or relocated [1] |
| Conditions | Human recombinant CYP19 enzyme assay; 4,7-disubstituted coumarin series [1] |
Why This Matters
For any CYP enzyme inhibition screening campaign, the C-4 imidazole is the indispensable metal-coordinating warhead; its absence in cheaper or more accessible coumarin analogs makes them unsuitable as drop-in replacements.
- [1] Stefanachi A, Favia AD, Nicolotti O, et al. Design, synthesis, and biological evaluation of imidazolyl derivatives of 4,7-disubstituted coumarins as aromatase inhibitors selective over 17-α-hydroxylase/C17-20 lyase. J Med Chem. 2011;54(6):1613–1625. doi:10.1021/jm101120u View Source
